molecular formula C8H15N5S B12985676 4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine

4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine

Cat. No.: B12985676
M. Wt: 213.31 g/mol
InChI Key: PNXKDTCIDSARMA-UHFFFAOYSA-N
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Description

4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an amine group and a 1-methyl-1H-tetrazol-5-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine typically involves the nucleophilic substitution reaction of cyclohexanone with 1-methyl-1H-tetrazole-5-thiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole group can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the application .

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-Methyl-1H-tetrazol-5-yl)thio)acetic acid
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol
  • 5-(1H-tetrazol-5-yl)benzoic acid

Uniqueness

4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N5S

Molecular Weight

213.31 g/mol

IUPAC Name

4-(1-methyltetrazol-5-yl)sulfanylcyclohexan-1-amine

InChI

InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-7-4-2-6(9)3-5-7/h6-7H,2-5,9H2,1H3

InChI Key

PNXKDTCIDSARMA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC2CCC(CC2)N

Origin of Product

United States

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